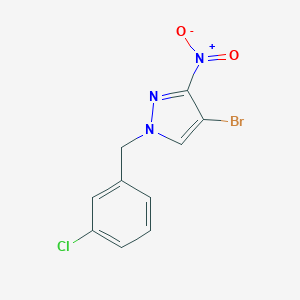![molecular formula C20H14FN3O3 B250633 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250633.png)
4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor and has been shown to have promising results in treating various diseases.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves the inhibition of GSK-3, an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is essential for neuroprotection and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include enhanced cognitive function, neuroprotection, and apoptosis induction in cancer cells. The compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide in lab experiments include its potent GSK-3 inhibitory activity, which makes it a valuable tool for studying various cellular processes. However, the compound has limitations, including its poor solubility and stability, which may affect its efficacy in in vivo experiments.
Future Directions
The future directions for 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide include further studies to determine its efficacy in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound's poor solubility and stability can be addressed by developing new formulations or prodrugs. Additionally, the compound's selectivity for GSK-3 can be improved to reduce potential side effects. Overall, this compound has great potential as a therapeutic agent, and further studies are needed to fully explore its therapeutic applications.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound acts as a GSK-3 inhibitor and has been shown to have promising results in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound's poor solubility and stability can be addressed by developing new formulations or prodrugs. Further studies are needed to fully explore the compound's therapeutic applications and potential limitations.
Synthesis Methods
The synthesis of 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves the reaction of 4-fluoro-N-(2-hydroxy-3-methoxybenzyl)-N-(2-pyridyl)benzamide with 2-amino-5-methoxybenzoic acid in the presence of a coupling agent. The reaction yields the desired compound, which can be purified using various chromatographic techniques.
Scientific Research Applications
4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound acts as a GSK-3 inhibitor and has been shown to have neuroprotective effects, enhance cognitive function, and induce apoptosis in cancer cells.
Properties
Molecular Formula |
C20H14FN3O3 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14FN3O3/c1-26-16-9-6-13(20-24-18-17(27-20)3-2-10-22-18)11-15(16)23-19(25)12-4-7-14(21)8-5-12/h2-11H,1H3,(H,23,25) |
InChI Key |
GARRCKKPSMPMPD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


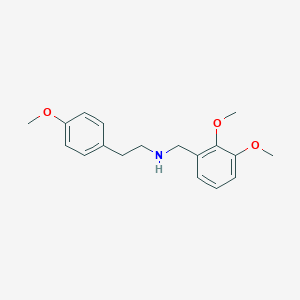
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)
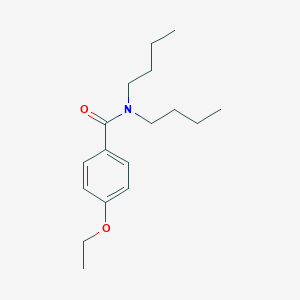
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)

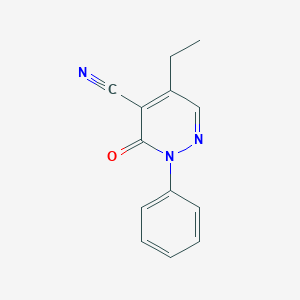
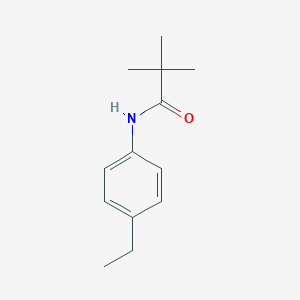
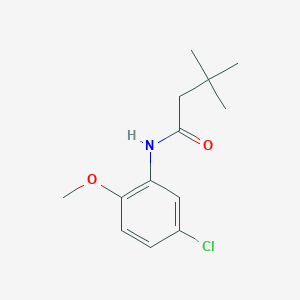
![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)


